2,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C16H12Cl2O3 and a molecular weight of 323.17 g/mol . This compound is characterized by the presence of two chlorine atoms and a dioxolane ring attached to a benzophenone core. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(1,3-dioxolan-2-yl)phenol under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the benzophenone structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzophenone core can undergo oxidation to form corresponding quinones or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted benzophenones.
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Scientific Research Applications
2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzophenone: Lacks the dioxolane ring, making it less versatile in certain applications.
3’-(1,3-Dioxolan-2-YL)benzophenone: Lacks the chlorine atoms, affecting its reactivity and biological activity.
2,4-Dichloro-3’-(1,3-dioxolan-2-YL)acetophenone: Similar structure but with an acetophenone core instead of benzophenone.
Uniqueness
2,4-Dichloro-3’-(1,3-dioxolan-2-YL)benzophenone is unique due to the presence of both chlorine atoms and the dioxolane ring, which confer distinct chemical and biological properties.
Biological Activity
2,4-Dichloro-3'-(1,3-dioxolan-2-YL)benzophenone (CAS: 898759-52-9) is an organic compound with the molecular formula C16H12Cl2O3. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and potential mechanisms of action of this compound based on various studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-(1,3-dioxolan-2-yl)phenol under basic conditions, often using pyridine or triethylamine as a catalyst. This method allows for the efficient formation of the benzophenone structure with good yields and purity.
Antimicrobial Activity
Research has indicated that derivatives of benzophenone, including this compound, exhibit significant antimicrobial properties. A study evaluating various dioxolane derivatives found that many compounds showed potent antifungal activity against Candida albicans and antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|---|
1 | S. aureus | 625 - 1250 |
2 | E. faecalis | Not specified |
3 | C. albicans | Not specified |
Anticancer Activity
The anticancer potential of benzophenone derivatives has been extensively studied. In vitro assays demonstrated that certain compounds exhibited strong inhibitory effects against various cancer cell lines. For instance, specific derivatives showed IC50 values ranging from to against cell lines such as HL-60 (promyelocytic leukemia) and A-549 (lung cancer) .
Table 2: Antitumor Activity of Selected Benzophenone Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
1 | HL-60 | 0.48 |
8 | A-549 | 0.82 |
9 | SW480 | 0.99 |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells. The compound acts as an electrophile that can react with nucleophilic sites in biological molecules, potentially inhibiting enzymes or disrupting cellular processes.
Case Studies
A notable case study involved the evaluation of a series of benzophenone derivatives for their antitumor properties. The study utilized network pharmacology and molecular docking analyses to identify key genes and pathways affected by these compounds. The findings suggested that compounds like 1 exhibited strong interactions with hub genes such as AKT1 and CASP3, which are crucial in cancer cell proliferation and apoptosis .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJDNTVYBYWPRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645082 | |
Record name | (2,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-52-9 | |
Record name | (2,4-Dichlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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